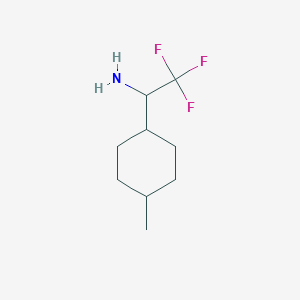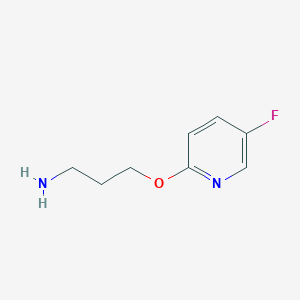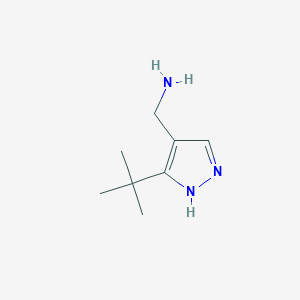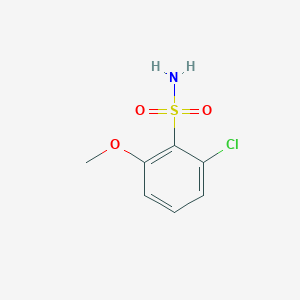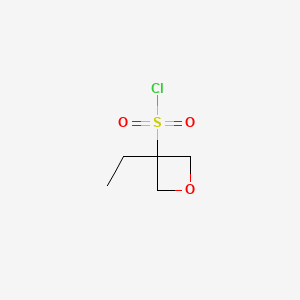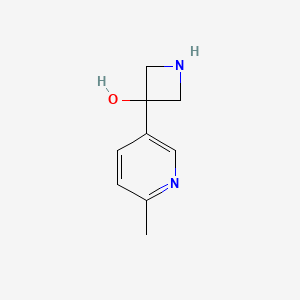![molecular formula C11H11Cl2NO4 B15321675 2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid](/img/structure/B15321675.png)
2-[(3,5-Dichloro-4-methylphenyl)carbamoyl]-2-methoxyaceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid is a synthetic organic compound characterized by its unique chemical structureIts molecular formula is C11H11Cl2NO4, and it has a molecular weight of 292.12 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid typically involves the reaction of 3,5-dichloro-4-methylphenyl isocyanate with methoxyacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-ethoxyacetic acid
- **2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-propoxyacetic acid
Uniqueness
Compared to its analogs, 2-[(3,5-dichloro-4-methylphenyl)carbamoyl]-2-methoxyacetic acid exhibits unique properties due to the presence of the methoxy group, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C11H11Cl2NO4 |
|---|---|
Peso molecular |
292.11 g/mol |
Nombre IUPAC |
3-(3,5-dichloro-4-methylanilino)-2-methoxy-3-oxopropanoic acid |
InChI |
InChI=1S/C11H11Cl2NO4/c1-5-7(12)3-6(4-8(5)13)14-10(15)9(18-2)11(16)17/h3-4,9H,1-2H3,(H,14,15)(H,16,17) |
Clave InChI |
ZUXMJAVQPSTESX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1Cl)NC(=O)C(C(=O)O)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


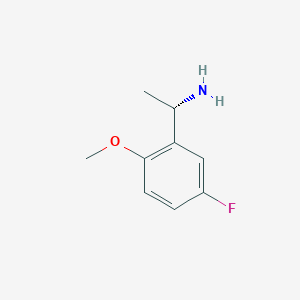
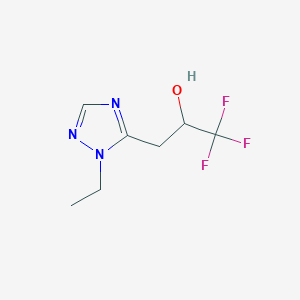
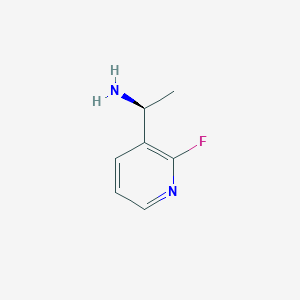
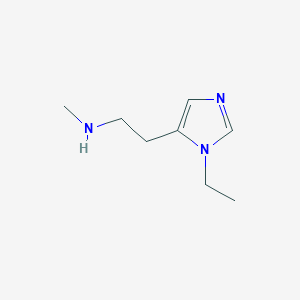

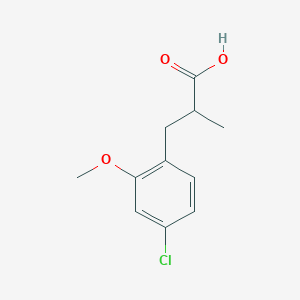
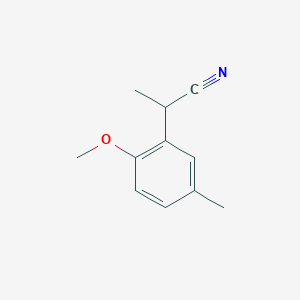
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
